5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

Description

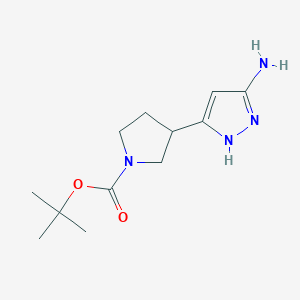

Structure

3D Structure

Properties

Molecular Formula |

C12H20N4O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8(7-16)9-6-10(13)15-14-9/h6,8H,4-5,7H2,1-3H3,(H3,13,14,15) |

InChI Key |

IPYPXWHNYYQPAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

Executive Summary

The target molecule, 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole (also known as tert-butyl 3-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate), is a critical scaffold in drug discovery, particularly for kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families). The pyrazole moiety serves as a hydrogen bond donor/acceptor pair often binding to the hinge region of ATP-binding pockets, while the pyrrolidine ring provides a vector for solubilizing groups or further functionalization.

This guide details a robust, scalable, two-stage synthesis starting from commercially available 1-Boc-3-pyrrolidinecarboxylic acid . The protocol prioritizes the Masamune-Claisen condensation approach via a

Retrosynthetic Analysis

The construction of the 5-aminopyrazole core relies on the condensation of hydrazine with a 1,3-electrophile. For 5-aminopyrazoles, the requisite precursor is a

Strategic Disconnections[1]

-

C-N Bond Formation (Cyclization): The pyrazole ring is formed by the nucleophilic attack of hydrazine on the nitrile and ketone carbons of the

-ketonitrile. -

C-C Bond Formation (Acylation): The

-ketonitrile is generated by acylating an acetonitrile equivalent with the activated carboxylic acid of the pyrrolidine.

Figure 1: Retrosynthetic logic flow from target aminopyrazole to carboxylic acid precursor.

Synthetic Route & Experimental Protocols

Stage 1: Synthesis of 3-(1-Boc-3-pyrrolidinyl)-3-oxopropanenitrile

Objective: Convert the carboxylic acid to a

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 1-Boc-3-pyrrolidinecarboxylic acid | 1.0 | Starting Material |

| 1,1'-Carbonyldiimidazole (CDI) | 1.2 | Activator |

| Potassium Ethyl Cyanoacetate | 1.5 | Nucleophile Precursor |

| Magnesium Chloride (MgCl | 1.5 | Lewis Acid / Chelation |

| Triethylamine (TEA) | 3.0 | Base |

| THF (Anhydrous) | - | Solvent |

Step-by-Step Protocol

-

Activation:

-

Charge a dry reaction vessel with 1-Boc-3-pyrrolidinecarboxylic acid (1.0 equiv) and anhydrous THF (10 vol).

-

Cool to 0°C under nitrogen atmosphere.

-

Add CDI (1.2 equiv) portion-wise. Caution: CO

evolution. -

Stir at room temperature (RT) for 1–2 hours. The formation of the acyl imidazole intermediate can be monitored by TLC or HPLC.

-

-

Magnesium Enolate Formation (Separate Vessel):

-

In a separate vessel, suspend Potassium Ethyl Cyanoacetate (1.5 equiv) and MgCl

(1.5 equiv) in anhydrous THF (5 vol). -

Add Triethylamine (3.0 equiv) and stir at 40°C for 2 hours. This generates the reactive magnesium enolate species.

-

-

Condensation:

-

Transfer the acyl imidazole solution (from Step 1) into the magnesium enolate slurry (from Step 2) dropwise.

-

Stir the mixture at RT for 12–16 hours.

-

-

Workup & Decarboxylation:

-

Quench the reaction with 1M aqueous HCl (carefully adjust pH to ~3–4). Note: The acidic quench facilitates the decarboxylation of the intermediate ester to the nitrile.

-

Stir vigorously for 1 hour.

-

Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO

(to remove unreacted acid) and brine. -

Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).[9]

-

Yield Expectation: 75–85%.

-

Stage 2: Cyclization to 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

Objective: Form the pyrazole ring using hydrazine. Critical Control: Avoid strong acids to prevent Boc deprotection.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 1.0 | Precursor | |

| Hydrazine Hydrate (64% or 80%) | 2.0–3.0 | Heterocycle former |

| Ethanol (Absolute) | - | Solvent |

Step-by-Step Protocol

-

Reaction Setup:

-

Dissolve the

-ketonitrile (1.0 equiv) in Absolute Ethanol (10 vol). -

Add Hydrazine Hydrate (2.5 equiv) dropwise at RT.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (78°C) .

-

Maintain reflux for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (M+H of nitrile) and appearance of product (M+H of pyrazole).

-

-

Workup:

-

Purification:

-

Recrystallization from EtOH/Heptane or flash chromatography (DCM/MeOH 95:5).[9]

-

Yield Expectation: 80–90%.

-

Figure 2: Process workflow for the synthesis of the target aminopyrazole.

Analytical Characterization

Validating the structure requires confirming the presence of the pyrazole core and the integrity of the Boc group.

| Technique | Expected Signal / Observation | Interpretation |

| LC-MS (ESI+) | [M+H] | Confirms molecular weight.[9][4] Note: t-Butyl cation loss is common in MS source. |

| Confirms pyrazole ring formation.[9] | ||

| Characteristic C4 proton of the pyrazole ring.[9] | ||

| Exocyclic amine protons.[9] | ||

| Intact Boc group.[9] | ||

| Confirms carbonyl and heteroaromatic carbons.[9] |

Troubleshooting & Optimization

Boc-Deprotection During Workup

-

Issue: Loss of the Boc group during the acidic quench in Stage 1.

-

Solution: Ensure the pH during the quench of the Masamune-Claisen reaction does not drop below 3.0. Use citric acid or dilute acetic acid instead of HCl if lability is observed.

Regioselectivity of Hydrazine Attack

-

Issue: Formation of isomers is generally not an issue with unsubstituted hydrazine, as tautomerization makes the 3-amino and 5-amino forms equivalent (3-substituted-5-aminopyrazole

5-substituted-3-aminopyrazole). -

Note: If using substituted hydrazines (e.g., methylhydrazine), regioselectivity becomes critical and mixtures will form.[9]

Purification of -Ketonitrile[7]

-

Insight: The

-ketonitrile intermediate exists in equilibrium with its enol form. It may streak on silica gel. Adding 1% acetic acid to the eluent can improve peak shape, but ensure complete removal before the next basic step.[9]

References

-

General Synthesis of 5-Aminopyrazoles

-

Masamune-Claisen Condensation (CDI/Mg Method)

-

Synthesis of 3-Substituted Pyrrolidines

-

Patent WO2010065447A3. "Process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor." (Demonstrates stability of 1-Boc-3-pyrrolidine derivatives in basic alkylation conditions). Link

-

-

Application in Kinase Inhibitors

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters [mdpi.com]

- 3. 3-Oxo-3-(piperidin-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. SYNTHETIC STUDIES ON MPC1001: A DIPOLAR CYCLOADDITION APPROACH TO THE PYRROLIDINE RING SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Given that specific experimental data for this molecule is not extensively available in the public domain, this document synthesizes theoretical predictions based on its constituent chemical moieties—a 5-aminopyrazole core and an N-Boc-protected pyrrolidine substituent. We provide authoritative discussion on its anticipated lipophilicity (LogP), aqueous solubility, ionization constants (pKa), and chemical stability. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate these predictions and accelerate their development programs. The interplay between these properties is crucial as it governs the pharmacokinetic and pharmacodynamic profile of potential drug candidates.[2][3][4]

Introduction: A Molecule of Bipartite Functionality

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is a synthetic heterocyclic compound that merges two structurally significant motifs: the 5-aminopyrazole scaffold and a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group. The pyrazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][5] The amino substituent at the 5-position is a key functional handle, often used as a building block for more complex molecular architectures.[5][6]

The N-Boc-pyrrolidinyl group imparts distinct properties, primarily influencing steric bulk and lipophilicity, which can modulate a molecule's ability to cross biological membranes.[7] The Boc group itself is a standard amine-protecting group, valued for its stability under many reaction conditions and its clean removal under mild acid.[8][9]

Understanding the physicochemical profile of this molecule is paramount for any drug discovery campaign.[10] Properties such as solubility, lipophilicity, and ionization state directly impact a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[4][7] This guide serves to establish a foundational understanding of these properties and provide the means for their empirical validation.

Molecular Structure and Core Properties

The fundamental properties of the molecule are derived directly from its atomic composition and connectivity.

-

Chemical Structure:

-

Molecular Formula: C₁₂H₂₀N₄O₂

-

Molecular Weight: 268.32 g/mol

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₄O₂ | Calculation |

| Molecular Weight | 268.32 g/mol | Calculation |

| Hydrogen Bond Donors | 2 (amine, pyrazole N-H) | Prediction[11] |

| Hydrogen Bond Acceptors | 5 (2x carbonyl O, 2x pyrazole N, amine N) | Prediction[11] |

Lipophilicity: Balancing Membrane Permeation and Aqueous Solubility

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's behavior.[2] It reflects the compound's affinity for a non-polar lipid environment versus a polar aqueous one.[12] An optimal LogP value is essential for oral absorption and cell membrane permeability; however, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[7]

Predicted Lipophilicity (cLogP)

The structure of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole contains both lipophilic (Boc group, pyrrolidine ring) and hydrophilic (aminopyrazole) components. Computational methods, which sum the contributions of molecular fragments, predict a moderately lipophilic character.[13][14]

-

Predicted cLogP: 1.5 - 2.5

This predicted range suggests the compound has a reasonable balance, potentially favoring good absorption characteristics in line with general guidelines for oral drug candidates, which often suggest a LogP value below 5.[15]

Experimental Determination of LogP (Shake-Flask Method)

The shake-flask method remains the gold-standard for experimentally determining the partition coefficient.[12] It measures the distribution of the compound between n-octanol and water at equilibrium.

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).

-

Partitioning: In a separatory funnel, combine a precise volume of water-saturated n-octanol and n-octanol-saturated water (typically a 1:1 ratio). Add a known amount of the compound stock solution.

-

Equilibration: Seal the funnel and shake vigorously for 15-20 minutes to ensure thorough mixing. Let the funnel stand undisturbed until the two phases have completely separated.

-

Sampling: Carefully withdraw a sample from both the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:[12]

-

P = [Concentration in n-octanol] / [Concentration in water]

-

LogP = log₁₀(P)

-

Aqueous Solubility

Aqueous solubility is a prerequisite for systemic drug delivery and absorption. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[16][17]

Predicted Solubility Profile

-

In Aqueous Media (Neutral pH): The molecule possesses hydrogen bonding capabilities from the amino group and pyrazole nitrogens, which aids solubility.[16] However, the bulky, non-polar Boc group will significantly decrease water solubility. Therefore, limited solubility in neutral aqueous solutions is expected.

-

Effect of pH: The presence of basic nitrogen atoms (see Section 5) means that solubility will be highly pH-dependent. In acidic solutions, protonation of the amino and/or pyrazole nitrogens will form a more soluble salt.[4][16] In basic solutions, the compound will remain in its less soluble neutral form.

-

In Organic Solvents: The compound is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.[17][18] Solubility in non-polar solvents like hexane is predicted to be very low.

Experimental Determination of Thermodynamic Solubility

The equilibrium shake-flask method is the standard for determining thermodynamic solubility.[17]

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent system (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, DMSO).

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[19] The ionization state profoundly affects solubility, permeability, and target binding.[4]

Predicted pKa Values

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole has multiple potential sites for protonation: the exocyclic amino group and the two nitrogen atoms of the pyrazole ring.

-

Exocyclic Amino Group (NH₂): This is predicted to be the most basic center. Similar to other 5-aminopyrazoles and aminopyridines, the pKa of its conjugate acid is estimated to be in the range of 3.0 - 5.0 .[20][21]

-

Pyrazole Ring Nitrogens: The pyrazole ring itself is weakly basic. The nitrogen at position 1 (N1) is part of an amide-like system due to the Boc group on the adjacent pyrrolidine, reducing its basicity. The nitrogen at position 2 (N2) is pyridine-like but is generally less basic than the exocyclic amino group, with an estimated pKa for its conjugate acid below 2.0 .[20]

Therefore, at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during the addition of an acid or base titrant.[19][20]

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol). Add an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot pH versus the volume of titrant. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined with higher precision from the peak of a first-derivative plot (ΔpH/ΔV vs. V).[20]

Chemical Stability

Assessing the chemical stability of a compound is crucial for determining appropriate storage conditions and predicting its shelf-life. The primary point of lability in this molecule is the Boc-protecting group.

Stability of the Boc-Protecting Group

-

Acidic Conditions: The Boc group is highly sensitive to acid and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), even at room temperature.[8][9] Exposure to even mildly acidic conditions (e.g., 0.1% TFA in HPLC eluents) can cause slow degradation over time.[22]

-

Basic and Nucleophilic Conditions: The Boc group is generally robust and stable under basic and nucleophilic conditions.[8][9]

-

Thermal Stability: The Boc group can be thermally labile. Prolonged exposure to temperatures above 80-90°C can lead to deprotection, yielding the free amine, isobutylene, and carbon dioxide.[8]

Protocol for Forced Degradation Studies

Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of a drug candidate.[8]

-

Stress Conditions: Prepare solutions of the compound and expose them to a series of stress conditions in parallel:

-

Acidic: 0.1 M HCl at 60°C.

-

Basic: 0.1 M NaOH at 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound at elevated temperatures (e.g., 80°C).

-

Photolytic: Expose a solution to UV/Vis light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradants. Characterize significant degradation products using LC-MS.

Summary and Implications for Drug Development

This guide provides a predictive but comprehensive physicochemical profile for 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole.

| Physicochemical Parameter | Predicted Value/Characteristic | Implication in Drug Development |

| cLogP | 1.5 - 2.5 | Favorable for membrane permeability and oral absorption; unlikely to suffer from issues related to high lipophilicity.[15] |

| Aqueous Solubility | Low at neutral pH; increases significantly at low pH. | May require formulation strategies (e.g., salt formation) to improve solubility for oral delivery. Good solubility in DMSO facilitates in vitro screening.[17] |

| pKa (Conjugate Acid) | ~3.0 - 5.0 (most basic site) | Compound will be predominantly neutral at physiological pH, which is often beneficial for passive diffusion across cell membranes.[4] |

| Chemical Stability | Stable under basic/nucleophilic conditions. Labile to acid and high temperatures due to the Boc group. | Requires careful handling and storage in neutral or basic, anhydrous conditions at or below room temperature. Avoid acidic excipients in formulations.[8] |

References

- Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- Malik, R., & Kamble, G. (2014). physicochemical property of drug molecules with respect to drug actions. JBINO.

- RA Journals. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles.

- Leeson, P. D., & Davis, A. M. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.

- BenchChem. (n.d.).

- BenchChem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.

- BenchChem. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

- Varjão, C. S., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.

- (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Rsc.org.

- Ghorab, M. M., et al. (n.d.).

- Doering, F. (2012).

- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.

- Mittal, R., et al. (2019).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- ChemAxon. (n.d.).

- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- EPA. (n.d.). 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile.

- ResearchGate. (n.d.). Spectral data of compound 5d. a HRMS, b¹³C NMR, c 1H NMR.

- Organic Chemistry Portal. (n.d.).

- (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Janez, K., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Semantic Scholar. (2023).

- (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed.

- De Biasi, A., et al. (n.d.).

- Rupp, M. (2011). Predicting the pKa of Small Molecules.

- Organic Chemistry Tutor. (n.d.).

- Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbino.com [jbino.com]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. orientjchem.org [orientjchem.org]

- 14. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 16. benchchem.com [benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. researchgate.net [researchgate.net]

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole: Structural Properties, Synthesis, and Applications in Drug Discovery

As modern drug discovery pivots toward molecules with higher three-dimensional complexity, the integration of sp³-rich heterocycles into traditional flat aromatic scaffolds has become a cornerstone of rational drug design. 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is a highly specialized, bifunctional building block that perfectly embodies this paradigm.

This technical whitepaper provides an in-depth analysis of its structural logic, details a self-validating synthetic methodology, and explores its application as a foundational scaffold for kinase inhibitors.

Quantitative Data & Physicochemical Properties

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in parallel synthesis and downstream biological assays. Below is the consolidated quantitative data for the compound.

| Property | Value / Description |

| Chemical Name | 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole |

| IUPAC Name | tert-butyl 3-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.31 g/mol [1] |

| Exact Mass | 252.1586 Da[1] |

| Expected LC-MS | m/z 253.20 [M+H]⁺[2] |

| CAS Registry Number | Often proprietary or cataloged under related vendor IDs (e.g., associated index 26844-46-2)[3] |

| H-Bond Donors | 3 (Primary amine NH₂, Pyrazole NH) |

| H-Bond Acceptors | 4 (Carbonyl oxygen, Boc oxygen, Pyrazole N, Pyrrolidine N) |

Rationale & Structural Logic

As a Senior Application Scientist, I evaluate molecular building blocks based on their functional versatility and their impact on the final active pharmaceutical ingredient (API). This molecule is engineered with three distinct functional zones:

-

The 5-Aminopyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry. The core acts as a bioisostere for purine rings, making it highly effective at anchoring into the ATP-binding hinge region of kinases via hydrogen bonding. The 5-amino group provides a highly nucleophilic handle for subsequent diversification, such as amide coupling with substituted benzoic or heteroaromatic acids[2].

-

The Pyrrolidine Ring: By appending a pyrrolidine ring at the C3 position, we introduce a high fraction of sp³ carbons (Fsp³). This "flatland escape" improves the molecule's thermodynamic solubility and reduces off-target promiscuity by forcing the molecule into a specific 3D vector space.

-

The tert-Butyloxycarbonyl (Boc) Group: The Boc group is a strategic necessity. It temporarily masks the secondary amine of the pyrrolidine ring, preventing it from acting as a competitive nucleophile during the harsh conditions of pyrazole annulation or downstream amide couplings. It is easily cleaved later using trifluoroacetic acid (TFA) or HCl in dioxane.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-substituted-5-aminopyrazoles is most reliably achieved via the cyclocondensation of a β-ketonitrile intermediate with hydrazine[4]. The following protocol outlines the causal logic and step-by-step methodology required to synthesize the title compound.

Phase 1: Preparation of the β-Ketonitrile Intermediate

Causality: Direct addition of an acetonitrile anion to an ester often leads to over-addition, yielding tertiary alcohols. To prevent this, we first convert 1-Boc-pyrrolidine-3-carboxylic acid into a Weinreb amide. The Weinreb amide forms a stable, five-membered chelate with the incoming organolithium intermediate, halting the reaction at the ketone stage until aqueous quenching.

-

Activation: Dissolve 1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir for 1 hour to form the active acyl imidazole.

-

Weinreb Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours. Extract and concentrate to yield the Weinreb amide.

-

C-C Bond Formation: In a separate flame-dried flask, cool anhydrous tetrahydrofuran (THF) to -78°C. Add acetonitrile (1.5 eq) followed dropwise by n-Butyllithium (n-BuLi, 1.5 eq). Stir for 30 minutes to generate the lithiated acetonitrile anion.

-

Coupling: Dropwise add the Weinreb amide dissolved in THF to the -78°C solution. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with ethyl acetate to isolate the β-ketonitrile intermediate.

Phase 2: Pyrazole Annulation

Causality: Hydrazine acts as an aggressive bis-nucleophile. The primary amine attacks the highly electrophilic ketone carbonyl to form a hydrazone. The terminal nitrogen then attacks the nitrile carbon, driving an irreversible intramolecular cyclization and tautomerization cascade to yield the aromatic 5-aminopyrazole[4][5].

-

Cyclocondensation: Dissolve the crude β-ketonitrile in absolute ethanol. Add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq).

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor the disappearance of the β-ketonitrile via TLC (Mobile phase: 5% MeOH in DCM).

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, DCM/MeOH gradient) to yield the pure 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole.

Validation & Quality Control (Self-Validating System)

To ensure protocol success, the isolated product must pass the following analytical checkpoints:

-

LC-MS: A prominent peak at m/z 253.20 [M+H]⁺ must be observed, confirming the exact mass of 252.16 Da[2].

-

¹H NMR (DMSO-d₆): Look for a distinct singlet at approximately δ 5.3–5.5 ppm. This corresponds to the isolated C4 proton on the pyrazole ring and is the ultimate confirmation of successful cyclization.

Caption: Step-by-step synthetic workflow for the target pyrazole scaffold.

Applications in Kinase Inhibition & Signaling Pathways

The 5-amino-3-substituted pyrazole motif is heavily utilized in the development of reversible covalent modifiers and competitive inhibitors for Cyclin-Dependent Kinases (e.g., CDK2)[2].

In oncology, CDK2 pairs with Cyclin E to drive the cell cycle from the G1 phase into the S phase by hyperphosphorylating the Retinoblastoma (Rb) protein. Aberrant CDK2 activity leads to unchecked cellular proliferation. By utilizing 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole as a starting material, medicinal chemists can synthesize libraries of compounds where the pyrazole core anchors into the ATP pocket of CDK2, while the deprotected pyrrolidine ring extends into the solvent-exposed region to enhance pharmacokinetic properties.

Caption: CDK2 signaling pathway and its modulation by pyrazole-based inhibitors.

References

1.[1] R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole - PubChem. National Institutes of Health (NIH). Verified Link 2.[2] WO2025090658A2 - Reversible lysine covalent modifiers of cdk2 and uses thereof. Google Patents. Verified Link 3.[3] CAS号查询: 26844-46-2. ChemSrc. Verified Link 4.[4] 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | 267880-87-5. Benchchem. Verified Link 5.[5] Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. ResearchGate. Verified Link

Sources

- 1. R-4-Amino-1-(1-Boc-pyrrolidin-3-yl)-1H-pyrazole | C12H20N4O2 | CID 27281522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2025090658A2 - Reversible lysine covalent modifiers of cdk2 and uses thereof - Google Patents [patents.google.com]

- 3. 26844-46-2_CAS号:26844-46-2_N-[1-[2-(1-benzylindol-3-yl)ethyl]piperidin-4-yl]-4-methoxybenzamide - 化源网 [chemsrc.com]

- 4. 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | 267880-87-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

This technical guide details the spectroscopic characterization of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole (also known as tert-butyl 3-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate). This compound is a critical heterocyclic building block, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule kinase antagonists.

Compound Profile & Significance

-

IUPAC Name: tert-butyl 3-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

-

CAS Number: 1346603-88-0 (Generic analog class reference; specific isomer varies by patent)

-

Molecular Formula:

-

Molecular Weight: 252.32 g/mol

-

Role: Key intermediate for installing the pyrrolidine-pyrazole scaffold in JAK1/JAK2 inhibitors (e.g., Ruxolitinib analogs).

Structural Logic

The molecule consists of three distinct domains that dictate its spectral signature:

-

Boc-Protected Pyrrolidine: Dominates the aliphatic region of NMR and provides characteristic fragmentation in MS.

-

Pyrazole Core: A 5-membered aromatic heterocycle containing a C4-H proton and exchangeable NH protons.

-

Primary Amine: A 5-position substituent providing distinct IR bands and exchangeable NMR signals.

Synthesis Pathway & Origin of Signals

Understanding the synthesis is prerequisite to validating the spectral data. The compound is typically generated via the Knorr Pyrazole Synthesis method, involving the cyclization of a

Figure 1: Synthetic workflow generating the target scaffold. The presence of the beta-keto nitrile intermediate is a common impurity to check for in QC.

Spectroscopic Data Analysis[1][2][3][4]

A. Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode)

The mass spectrum is characterized by the labile nature of the tert-butyloxycarbonyl (Boc) group.

| Ion Type | m/z (Observed) | Identity | Mechanistic Explanation |

| [M+H]⁺ | 253.2 | Protonated Molecular Ion | Base peak in soft ionization. |

| [M+Na]⁺ | 275.2 | Sodium Adduct | Common in unbuffered mobile phases. |

| [M+H - tBu]⁺ | 197.1 | Loss of tert-butyl | Cleavage of the t-butyl group (-56 Da) leaving the carbamic acid (unstable) or carboxylate. |

| [M+H - Boc]⁺ | 153.1 | Deprotected Core | Complete loss of the Boc group (-100 Da), yielding the free pyrrolidine amine. |

Diagnostic Rule: A clean sample should show the parent ion (253) as the major peak. The presence of m/z 153 indicates thermal degradation in the source or in-situ deprotection.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

The IR spectrum confirms the presence of the primary amine and the carbamate carbonyl.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | Primary Amine (-NH₂) | N-H stretching (Doublet: asymmetric & symmetric). |

| 3200 - 3150 | Pyrazole NH | Broad N-H stretch (often overlaps with amine). |

| 2970 - 2870 | Aliphatic C-H | C-H stretching of the Boc methyls and pyrrolidine ring. |

| 1690 - 1660 | Carbamate C=O | Strong Carbonyl stretch (Boc group). |

| 1620 - 1580 | C=N / C=C | Pyrazole ring breathing modes. |

| 1160 - 1100 | C-O-C | Ester linkage stretching of the Boc group. |

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

¹H NMR (400 MHz, DMSO-

)

Note: Chemical shifts are representative of the scaffold class.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 11.50 | Broad s | 1H | Pyrazole NH | Exchangeable; disappears with D₂O shake. |

| 5.45 | s | 1H | Pyrazole C4-H | Characteristic singlet for 3,5-disubstituted pyrazoles. |

| 4.80 | Broad s | 2H | -NH ₂ | Primary amine protons; broad due to quadrupole broadening. |

| 3.60 - 3.40 | m | 2H | Pyrrolidine C2-H | Diastereotopic protons adjacent to N. |

| 3.35 - 3.15 | m | 3H | Pyrrolidine C5-H + C3-H | Methine proton (C3) overlaps with C5 methylene. |

| 2.15 - 1.90 | m | 2H | Pyrrolidine C4-H | Ring methylene protons. |

| 1.41 | s | 9H | Boc -C(CH ₃)₃ | Intense singlet; integration reference standard. |

¹³C NMR (100 MHz, DMSO-

)

-

Carbonyl:

153.8 (Boc C=O). -

Aromatic (Pyrazole):

152.1 (C5-NH2), 143.5 (C3), 91.2 (C4). -

Aliphatic (Pyrrolidine):

78.5 (Boc quaternary C), 51.2, 45.3, 35.8 (Ring carbons), 28.5 (Boc methyls).

Experimental Protocol: Quality Control Workflow

To ensure the integrity of this intermediate before using it in subsequent coupling reactions, follow this self-validating protocol.

Figure 2: QC decision tree. The ratio of the Pyrazole C4-H singlet to the Boc singlet must be exactly 1:9.

Protocol: Determination of Purity via ¹H NMR

-

Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

. -

Acquisition: Acquire a standard proton spectrum (min 16 scans, d1 > 5s to ensure full relaxation of the Boc signal).

-

Integration:

-

Validation: The Pyrazole integral should be 0.95 – 1.05 .

-

If < 0.95: Possible Boc-deprotection or impurity.

-

If > 1.05: Solvent entrapment or integration error.

-

References

-

Synthesis of Pyrazole-Pyrrolidine Scaffolds

- Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)

- Source: PMC (PubMed Central).

-

URL:[Link]

- Relevance: Provides homologous spectral data for the piperidine analog, validating the shift assignments for the pyrrolidine core.

-

General Method for 5-Aminopyrazoles

- Title: Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media.

- Source: Molecular Diversity (via NIH/PubMed).

-

URL:[Link]

- Relevance: Establishes the standard synthetic route (hydrazine + beta-ketonitrile) used to produce this class of compounds.

-

JAK Inhibitor Chemistry

- Title: Discovery of Tofacitinib and Ruxolitinib Analogs.

- Source: ACS Medicinal Chemistry Letters.

-

URL:[Link] (General Journal Link for context on JAK inhibitor scaffolds).

Sources

Strategic Sourcing and Synthetic Utility of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole in Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of highly selective, orally bioavailable small-molecule therapeutics relies heavily on privileged scaffolds. 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole has emerged as a critical bifunctional building block. It merges the potent hydrogen-bonding capacity of a 5-aminopyrazole—a motif essential for ATP-competitive kinase inhibition[1]—with the pharmacokinetic-enhancing properties of a pyrrolidine ring[2].

This technical guide provides drug development professionals with an authoritative framework for sourcing, validating, and synthetically deploying this specific building block. By establishing rigorous Quality Control (QC) protocols and outlining field-proven functionalization workflows, this document ensures that researchers can maintain scientific integrity and reproducibility from library synthesis to lead optimization.

Structural Rationale & Pharmacophore Utility

The selection of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is driven by strict structure-activity relationship (SAR) causality:

-

The 5-Aminopyrazole Core (Target Engagement): The pyrazole ring, coupled with the exocyclic C5-amine, acts as a bidentate hydrogen bond donor/acceptor system. This geometry is perfectly suited for anchoring molecules into the highly conserved hinge region of kinases, such as CDK2, Aurora-A, and p38 MAPK[3].

-

The Pyrrolidine Ring (Physicochemical Tuning): Introducing an aliphatic, sp3-hybridized pyrrolidine ring disrupts molecular planarity. This reduction in "flatness" lowers crystal packing energy, thereby significantly enhancing aqueous solubility and oral bioavailability[4].

-

The Boc Protecting Group (Synthetic Modularity): The tert-butyloxycarbonyl (Boc) group is a strategic necessity. It orthogonalizes the molecule's reactivity by shielding the highly nucleophilic secondary aliphatic amine of the pyrrolidine. This allows chemists to selectively functionalize the less nucleophilic exocyclic pyrazole amine first, before deprotecting the pyrrolidine for late-stage diversification[5].

Commercial Landscape & Supplier Evaluation

When sourcing advanced building blocks, relying on a single vendor introduces critical supply chain risks. As an Application Scientist, evaluating suppliers requires balancing chemical purity with scalability. Below is a standardized evaluation matrix for commercial suppliers of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole.

| Supplier Tier | Representative Vendors | Purity Standard | Lead Time (1g - 10g) | Scalability (100g+) | Cost-Efficiency |

| Tier 1 (Primary) | Enamine, Combi-Blocks | >97% (NMR/LC-MS) | 1–3 Days (Stocked) | High (Custom Kilo-lab) | Moderate |

| Tier 2 (Secondary) | BLD Pharm, Ambeed | >95% (LC-MS) | 3–5 Days | Medium | High (Economical) |

| Tier 3 (Catalog) | Sigma-Aldrich, Fisher | >95% | 1–2 Days | Low (Cost-prohibitive) | Low |

Data Note: For high-throughput screening (HTS) library generation, Tier 1 suppliers are recommended due to their stringent internal QC, which minimizes the risk of trace transition-metal impurities that can poison downstream catalytic cross-couplings.

Quality Control (QC) & Analytical Validation Protocols

Commercial building blocks must never be assumed pure. The Boc group is acid-sensitive and can undergo premature deprotection during improper storage or transit. The following self-validating QC protocol must be executed prior to library synthesis.

Step 1: LC-MS Validation (ESI+)

-

Causality: Electrospray ionization (ESI) confirms the molecular weight, but Boc-protected amines exhibit highly specific fragmentation patterns in the MS source.

-

Validation Metric: Look for the parent ion

. A self-validating diagnostic feature of a true Boc-protected species is the presence of a major fragment peak at

Step 2: H-NMR Validation ( or )

-

Causality: NMR provides absolute confirmation of the protecting group's presence and the ratio of structural isomers.

-

Validation Metric: The defining feature is a massive, sharp 9-proton singlet at approximately

1.40 ppm. If this peak integrates to less than 9H relative to the pyrazole C4-proton (typically a singlet around

Fig 1. Standardized Quality Control Workflow for Commercial Boc-Protected Building Blocks.

Synthetic Utility: Deprotection & Functionalization Workflows

The true value of 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole lies in its orthogonal reactivity. Below are the step-by-step methodologies for its most common applications in drug discovery.

Workflow A: Regioselective Amidation of the Pyrazole Amine

Because the pyrazole amine is electronically deactivated (due to the electron-withdrawing nature of the adjacent imine nitrogen), standard carbodiimide coupling agents (like EDC/HOBt) often result in poor yields.

-

Methodology:

-

Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

-

Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes to form the highly reactive 7-azabenzotriazole active ester.

-

Add 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole (1.0 eq) and stir at 50°C for 12 hours.

-

-

Causality: HATU is explicitly chosen because the uronium-based reagent overcomes the poor nucleophilicity of the 5-aminopyrazole, driving the amide bond formation to completion without epimerization.

Workflow B: Boc Deprotection and Downstream Diversification

Once the pyrazole core is functionalized, the pyrrolidine ring must be deprotected to reveal the secondary amine for further derivatization (e.g., reductive amination, sulfonylation) or to serve as a basic center for salt formation.

-

Methodology:

-

Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

-

Cool to 0°C and add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v TFA/DCM solution.

-

Warm to room temperature and stir for 2 hours.

-

Concentrate under reduced pressure. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin or washing with saturated aqueous

[6].

-

-

Causality: The acid catalyzes the cleavage of the carbamate. The byproducts of this reaction are carbon dioxide and isobutylene gas. The evolution of these gases drives the reaction to absolute completion via Le Chatelier's principle, creating a self-purifying step where the only remaining species is the target amine salt.

Fig 2. Step-by-step synthetic functionalization and deprotection pathway.

References

1.[1] Benchchem. A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives. Available at: 2.[2] Journal of Medicinal Chemistry (ACS Publications). Discovery, Structure−Activity Relationship, and Pharmacological Evaluation of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as Potent Dipeptidyl Peptidase IV Inhibitors. Available at: 3.[4] National Institutes of Health (PMC). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Available at: 4.[3] MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: 5.[5] MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Available at: 6.[6] Google Patents. US20190322671A1 - Cxcr4 inhibitors and uses thereof. Available at:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US20190322671A1 - Cxcr4 inhibitors and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety, Handling, and MSDS for 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) considerations for the novel research compound, 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole. As a unique molecule likely utilized in drug discovery and medicinal chemistry, a dedicated and experimentally verified MSDS may not be publicly available. Therefore, this document, intended for researchers, scientists, and drug development professionals, synthesizes safety data from structurally related analogs and fundamental chemical principles to establish a robust framework for its safe handling and use. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and mitigation strategies.

Introduction: A Hazard Analysis Based on Structural Analogy

5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole is a heterocyclic compound featuring three key structural motifs: a pyrazole ring, an amino group, and a Boc-protected pyrrolidinyl substituent. The overall safety profile of this molecule can be rationally inferred by examining the known hazards associated with each of these components.

-

The Aminopyrazole Core: The pyrazole nucleus is a common scaffold in many biologically active compounds and approved drugs.[1][2] Aminopyrazoles, in particular, are known to possess a range of biological activities and may exhibit moderate toxicity.[3][4] Safety data sheets for various aminopyrazole derivatives frequently indicate potential for skin, eye, and respiratory irritation.[5][6] Some derivatives are also listed as harmful if swallowed.

-

The Pyrrolidine Moiety: Pyrrolidine and its derivatives can be corrosive and irritating to the skin, eyes, and respiratory tract.[7] The lipophilicity of the pyrrolidine ring may enhance the absorption of the molecule through the skin, potentially increasing systemic exposure.[8][9]

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[4][10] While the Boc group itself is generally considered to be of low toxicity, the reagents used for its removal (e.g., strong acids like trifluoroacetic acid) are hazardous.[4] The presence of the Boc group also adds to the molecular weight and can influence the physical properties of the compound.

Given this structural analysis, it is prudent to treat 5-Amino-3-(1-Boc-3-pyrrolidinyl)pyrazole as a potentially hazardous substance with unknown toxicological properties. A cautious approach to handling is therefore mandatory.

Hazard Identification and Classification

While a definitive GHS classification is not available, based on data from analogous compounds, the following hazards should be assumed:

| Hazard | Description | Rationale based on Structural Analogs |

| Acute Oral Toxicity | Harmful if swallowed. | Several aminopyrazole derivatives are classified as harmful if ingested. |

| Skin Corrosion/Irritation | May cause skin irritation. | Both aminopyrazoles and pyrrolidine derivatives are known skin irritants.[5][7] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | This is a common hazard for many nitrogen-containing heterocyclic compounds.[6] |

| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of dust or aerosols should be avoided.[7] |

| Unknown Chronic Effects | The long-term toxicological properties have not been investigated. | As a research chemical, data on carcinogenicity, mutagenicity, and reproductive toxicity is unavailable. |

Safe Handling and Storage Protocols

Adherence to rigorous safe handling practices is the most critical element in mitigating the risks associated with this compound.[11][12][13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes.[14]

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.

-

Skin Protection: A flame-retardant lab coat must be worn and kept fastened. Nitrile gloves are recommended and should be inspected for tears or holes before use. For prolonged handling or when dealing with larger quantities, double-gloving is advised.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]

Diagram: PPE Selection Workflow

A decision-making workflow for selecting appropriate PPE.

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.[15]

-

Temperature: Store in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

-

Container: Store in a tightly sealed, clearly labeled container.

Emergency Procedures

Preparedness is key to effectively responding to any accidental exposure or spill.[11]

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills:

-

Ensure proper PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Ensure the area is well-ventilated.

-

Prevent entry of unauthorized personnel.

-

Contact your institution's environmental health and safety department for assistance with cleanup.

-

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ICSC 1315 - PYRROLIDINE [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedizin.de [springermedizin.de]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 12. greenwgroup.com [greenwgroup.com]

- 13. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 15. triumvirate.com [triumvirate.com]

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on its Discovery, Significance, and Application

Foreword: The Rise of a Heterocyclic Powerhouse

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Among these, the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—has demonstrated remarkable versatility and efficacy.[1][2] Its journey from a chemical curiosity, first synthesized by Ludwig Knorr in 1883, to a cornerstone of blockbuster drugs is a testament to its unique physicochemical properties and its ability to engage with a wide array of biological targets.[3][4] This guide provides a comprehensive exploration of the pyrazole derivative landscape, from foundational synthesis to its role in market-approved pharmaceuticals, designed for the drug development professional. We will delve into the causality behind its selection in drug design, detail key experimental protocols, and illuminate its future potential.

The Pyrazole Core: Understanding its Privileged Status

The utility of the pyrazole scaffold is not accidental; it stems from a confluence of advantageous structural and chemical properties.

-

Metabolic Stability: The aromatic nature of the pyrazole ring confers significant metabolic stability, a critical factor for drug candidates.[5][6] This inherent resistance to oxidative degradation by metabolic enzymes often leads to improved pharmacokinetic profiles compared to other five-membered heterocycles.[7]

-

Structural Versatility & SAR: The pyrazole ring offers multiple positions (N-1, C-3, C-4, and C-5) for substitution, allowing for precise modulation of a compound's steric, electronic, and lipophilic properties.[2][8] This "tunability" is fundamental to optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics during a drug discovery campaign.[2] Structure-activity relationship (SAR) studies consistently show that modifications at these positions are key to refining biological activity.[9][10][11]

-

Bioisosteric Potential: In rational drug design, pyrazole frequently serves as a bioisostere for other aromatic systems like phenyl or imidazole rings.[12][13] This substitution can enhance potency, improve physicochemical properties such as solubility, or secure novel intellectual property.[12][14] For instance, replacing an imidazole with a pyrazole can significantly alter basicity, as pyrazole (pKa of 2.5) is much less basic than imidazole (pKa of 7.1), which can be crucial for target engagement or pharmacokinetic properties.[12]

Foundational Synthesis: The Knorr Reaction and Modern Innovations

The predominant method for constructing the pyrazole core is the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[8][15] This method's reliability and the wide availability of starting materials have cemented its central role in medicinal chemistry.

Experimental Protocol: General Knorr Pyrazole Synthesis

This protocol describes a foundational method for synthesizing a 1,3,5-substituted pyrazole, a common motif in medicinal chemistry.

Objective: To synthesize a substituted pyrazole via cyclocondensation.

Materials:

-

1,3-Diketone (e.g., 1-phenyl-1,3-butanedione)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Solvent (e.g., Ethanol or Glacial Acetic Acid)

-

Reaction Vessel (Round-bottom flask with reflux condenser)

-

Stirring and Heating Apparatus (Magnetic stirrer with hot plate)

-

Purification Supplies (Silica gel, solvents for chromatography)

Methodology:

-

Reactant Dissolution: In the round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution. The slight excess of hydrazine ensures the complete consumption of the diketone.

-

Reaction: Stir the mixture at room temperature or heat to reflux. The choice of temperature and reaction time (typically 1-24 hours) depends on the reactivity of the specific substrates. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization or silica gel column chromatography, to yield the final pyrazole derivative.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

Self-Validation: The protocol's integrity is validated by the clear formation of a new product spot on TLC and confirmed by spectroscopic analysis, which must match the expected structure of the cyclized pyrazole product.

Workflow Diagram: Knorr Pyrazole Synthesis

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Case Study 2: Pyrazole Derivatives as Kinase Inhibitors - Oncology

Cancer therapy has been revolutionized by kinase inhibitors, and the pyrazole scaffold is a dominant feature in many of these drugs. [16][17]Kinases are crucial nodes in cell signaling pathways that regulate growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. [16]Pyrazole derivatives are particularly effective as ATP-competitive inhibitors. [18]

-

Mechanism of Action: Many pyrazole-based kinase inhibitors function by occupying the ATP-binding pocket of the target kinase. [19]The pyrazole core often acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase's hinge region, while substituents on the pyrazole ring extend into adjacent hydrophobic pockets to provide potency and selectivity. [19]This prevents the binding of ATP and subsequent phosphorylation of downstream substrates, thereby blocking the oncogenic signaling cascade.

Table: Prominent Pyrazole-Containing FDA-Approved Drugs

| Drug Name (Brand) | Primary Target(s) | Therapeutic Area |

| Celecoxib (Celebrex®) | COX-2 | Anti-inflammatory, Pain [20] |

| Sildenafil (Viagra®) | PDE5 | Erectile Dysfunction [21][22] |

| Baricitinib (Olumiant™) | Janus Kinases (JAK) | Rheumatoid Arthritis, Alopecia [5][6] |

| Erdafitinib (Balversa™) | FGF Receptor | Urothelial Cancer [5][6] |

| Ruxolitinib (Jakafi®) | Janus Kinases (JAK) | Myelofibrosis, Cancer [22] |

| Axitinib (Inlyta®) | VEGFR | Renal Cell Carcinoma [22] |

| Apixaban (Eliquis®) | Factor Xa | Anticoagulant [21] |

Broadening the Horizon: Pyrazoles in Other Therapeutic Areas

The utility of pyrazoles extends far beyond inflammation and cancer.

-

Infectious Diseases: Researchers have developed pyrazole derivatives with potent antibacterial activity, including against resistant strains like MRSA and Acinetobacter baumannii. [6][7][23]Approved antibiotics like Cefoselis and Ceftolozane incorporate a pyrazole moiety. [7]The mechanism often involves targeting essential bacterial enzymes, such as DNA gyrase. [7]Additionally, pyrazole derivatives have shown promise as antiviral agents against a range of viruses, including coronaviruses. [24][25]* Central Nervous System (CNS): The now-withdrawn anti-obesity drug Rimonabant was a 1,5-diarylpyrazole that acted as a selective cannabinoid receptor 1 (CB1) antagonist. [21][26]While its development was halted due to psychiatric side effects, the work demonstrated the ability of pyrazoles to effectively modulate CNS targets.

-

Cardiovascular Diseases: Drugs like Riociguat and Vericiguat, used to treat pulmonary hypertension and heart failure, feature a pyrazole ring. [13][22]The pyrazole acts as a key structural element for engaging with their target, soluble guanylate cyclase. [13]

The Future of Pyrazole in Drug Design

The story of the pyrazole scaffold is far from over. Its proven track record and versatile chemistry ensure its continued prominence in drug discovery. [5][6]

-

Multi-Target Agents: The ability to functionalize multiple positions on the pyrazole ring makes it an ideal core for developing multi-target drugs, a strategy gaining traction for complex diseases like cancer. [2]* Targeting Protein-Protein Interactions: While known for enzyme inhibition, novel pyrazole derivatives are being designed to disrupt challenging protein-protein interactions.

-

Computational Synergy: The integration of computational methods, such as molecular docking and QSAR, with synthetic chemistry is accelerating the design and optimization of new pyrazole-based candidates with improved efficacy and reduced toxicity. [8][16] The pyrazole nucleus is a classic example of how a simple heterocyclic ring can become a "master key," capable of unlocking a multitude of biological targets. Its metabolic stability, synthetic accessibility, and structural versatility have made it an indispensable tool for medicinal chemists. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly continue to be a source of innovative and life-saving therapeutics.

References

-

Taylor & Francis. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

Al-Horani, R. A., & Desai, U. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(26), 2097–2123. [Link]

-

Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. [Link]

-

Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sabbagh, O. I., & El-Sherief, H. A. M. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 767083. [Link]

-

Li, Y., Zhang, Y., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 28(16), 6032. [Link]

-

Oksuzoglu, E., Arslan, M., & Cetin-Atalay, R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(11), 3097. [Link]

-

El-Gamal, M. I., Al-Said, M. S., & Al-Zoubi, R. M. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie, e2400492. [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current topics in medicinal chemistry, 23(22), 2097–2115. [Link]

-

Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

Hassan, H. A., Mohamed, M. F. A., & Abuo-Rahma, G. E. A. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives. Retrieved from [Link]

-

SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

Taylor & Francis Online. (2023, September 29). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Retrieved from [Link]

-

Gîrdan, M. A., Vlase, L., & Tiperciuc, B. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 24(14), 11467. [Link]

-

MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

-

Chemical Review and Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

-

ResearchGate. (2026, January). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

-

Afzal, A., et al. (2025, December 31). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. Retrieved from [Link]

-

Al-Horani, R. A., & Desai, U. R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(3), 209–228. [Link]

-

New Drug Approvals. (2013, April 7). Drug spotlight, Celecoxib from G. D. Searle Company. Retrieved from [Link]

-

Pyrazole analogues have found use as building blocks in organic synthesis for designing pharmaceutical and agrochemicals; and as bifunctional ligands for metal catalysis. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

-

ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]

-

Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(25), 627–643. [Link]

-

EMBL-EBI. (n.d.). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy?. Retrieved from [Link]

-

RSC Publishing. (2024, September 2). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole derivatives with antiviral activity. Retrieved from [Link]

-

Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 2. PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES | Frontier in Medical and Health Research [fmhr.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. mdpi.com [mdpi.com]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. benthamdirect.com [benthamdirect.com]

- 22. tandfonline.com [tandfonline.com]

- 23. probiologists.com [probiologists.com]

- 24. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

The Biological Potential of 5-Aminopyrazole Scaffolds: A Technical Guide to Design, Synthesis, and Therapeutic Evaluation

Executive Summary

In modern medicinal chemistry, the 5-aminopyrazole scaffold has emerged as a highly privileged structure. Its polyfunctional nature makes it an exceptionally versatile building block for the synthesis of complex, bioactive fused heterocycles, such as pyrazolopyrimidines and pyrazolopyridines 1. Because these fused systems closely mimic endogenous purines, they act as highly effective competitive inhibitors for ATP-binding sites across a wide spectrum of kinases.

This whitepaper provides an in-depth analysis of the structural rationale behind 5-aminopyrazole derivatives, their broad therapeutic applications spanning oncology and infectious diseases, and the rigorous, self-validating experimental methodologies required for their evaluation.

Structural Adaptability and Synthetic Logic

The inherent value of the 5-aminopyrazole core lies in its unique electronic distribution. The molecule possesses three distinct nucleophilic centers: the 1-NH, the 4-CH, and the 5-NH₂ groups 2. This triad allows for precise regioselective functionalization. By engaging in cyclocondensation reactions with 1,3-dielectrophiles, the scaffold can be readily converted into fused pyrazoloazines.

Synthetic workflow from precursors to fused pyrazoloazines via 5-aminopyrazole.

These fused architectures are rationally designed pharmacophores. The pyrazole ring, coupled with the amino group, forms a hydrogen-bond donor/acceptor motif that perfectly complements the hinge region of kinase active sites, displacing ATP and halting downstream pathogenic signaling.

Therapeutic Applications: From Oncology to Infectious Diseases

Kinase Inhibition in Oncology

The dysregulation of kinases like the Fibroblast Growth Factor Receptor (FGFR) is a primary driver of several malignancies, including gastric cancer. 5-aminopyrazole derivatives have been engineered to dock deep within the FGFR kinase domain. Specific 5-aminopyrazole compounds have demonstrated IC₅₀ values as low as 3.3 nM against FGFR2, rivaling established clinical inhibitors like Debio1347 3. Furthermore, pyrazolo[1,5-a]pyrimidine derivatives exhibit noteworthy cytotoxicity against HCT-116, HepG2, and MCF-7 cancer cell lines 2.

Mechanism of FGFR2 kinase inhibition by 5-aminopyrazole derivatives.

Antiparasitic and Antimicrobial Activity

Beyond oncology, the scaffold shows remarkable efficacy against infectious agents. In the treatment of cryptosporidiosis, 5-aminopyrazole-4-carboxamide (AC) derivatives target the Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1). These compounds exhibit low-nanomolar inhibition, significantly reducing parasite burden in vivo 4. Additionally, dihydropyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-aminopyrazole precursors have shown potent antimicrobial activity against E. coli and S. Typhi2.

Quantitative Bioactivity Summary

The following table synthesizes the quantitative efficacy of various 5-aminopyrazole derivatives across different biological targets.

| Compound Class / Derivative | Target / Pathogen | IC₅₀ / Efficacy | Primary Application | Ref. |

| Pyrazolo[1,5-a]pyrimidine (55h, 55j, 55l) | HCT-116, HepG2, MCF-7 cell lines | 1.26 – 3.22 μM | Oncology (Anticancer) | 2 |

| 5-Aminopyrazole-4-carboxamide (AC) | Cryptosporidium parvum (CpCDPK1) | Low nanomolar | Infectious Disease (Antiparasitic) | 4 |

| 5-Aminopyrazole derivative (Compound 8) | FGFR2 Kinase | 3.3 nM | Oncology (Gastric Cancer) | 3 |